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molecular formula C5H10O4S B3240366 Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- CAS No. 143291-14-9

Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)-

Cat. No. B3240366
M. Wt: 166.2 g/mol
InChI Key: AUWZNFBJMNOSEW-SCSAIBSYSA-N
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Patent
US05620977

Procedure details

Part C. A solution of 2-(methylsulfonylmethyl)acrylic acid (700 mg, 4.26 mmol) in 20 mL of methanol was charged into a Fisher-Porter bottle along with 10% palladium on carbon catalyst under a nitrogen atmosphere. The reaction vessel was sealed and flushed five times with nitrogen and then five times with hydrogen. The pressure was maintained at 50 psig for 16 h and then the hydrogen was replaced with nitrogen and the solution filtered through a pad of celite to remove the catalyst and the filterate concentrated in vacuo to give 682 mg 96% of 2-(R,S)-methyl-3-methylsulfonyl propionic acid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6](=[CH2:10])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3]>CO.[Pd]>[CH3:10][CH:6]([CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
CS(=O)(=O)CC(C(=O)O)=C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
flushed five times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The pressure was maintained at 50 psig for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solution filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filterate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05620977

Procedure details

Part C. A solution of 2-(methylsulfonylmethyl)acrylic acid (700 mg, 4.26 mmol) in 20 mL of methanol was charged into a Fisher-Porter bottle along with 10% palladium on carbon catalyst under a nitrogen atmosphere. The reaction vessel was sealed and flushed five times with nitrogen and then five times with hydrogen. The pressure was maintained at 50 psig for 16 h and then the hydrogen was replaced with nitrogen and the solution filtered through a pad of celite to remove the catalyst and the filterate concentrated in vacuo to give 682 mg 96% of 2-(R,S)-methyl-3-methylsulfonyl propionic acid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6](=[CH2:10])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3]>CO.[Pd]>[CH3:10][CH:6]([CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
CS(=O)(=O)CC(C(=O)O)=C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
flushed five times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The pressure was maintained at 50 psig for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solution filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filterate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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